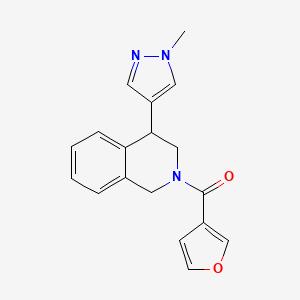

2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

The compound 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the "target compound") features a tetrahydroisoquinoline (THIQ) core substituted at position 2 with a furan-3-carbonyl group and at position 4 with a 1-methyl-1H-pyrazol-4-yl moiety. The THIQ scaffold is a privileged structure in medicinal chemistry, often associated with receptor-binding activity due to its semi-rigid, bicyclic conformation . The furan-3-carbonyl group introduces a planar, electron-rich aromatic system, while the pyrazole substituent provides a nitrogen-rich heterocycle capable of hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

furan-3-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-20-9-15(8-19-20)17-11-21(18(22)14-6-7-23-12-14)10-13-4-2-3-5-16(13)17/h2-9,12,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIIGLURDZBCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-carbonyl precursor, followed by the introduction of the pyrazole ring and finally the formation of the tetrahydroisoquinoline core. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(furan-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Conformation and Binding

Cyclohexanecarboxamido-butyl-substituted THIQ ()

The compound 2-[4-(cyclohexanecarboxamido)butyl]-THIQ chloride shares the THIQ core but substitutes position 2 with a bulky cyclohexanecarboxamido-butyl chain. Key differences include:

- Conformation : The THIQ ring adopts a semi-chair conformation, with the substituent chain in a cis-cis-cis-cis arrangement, stabilized by hydrogen bonds involving Cl⁻ ions and water molecules .

- Biological Activity : Acts as a 5-HT1A receptor ligand, likely due to the carboxamide group’s hydrogen-bonding capacity with the receptor’s active site .

The pyrazole substituent may engage in π-π stacking with aromatic residues in target proteins.

Tetrazolyl-substituted THIQ Derivatives ()

Compounds such as 7-substituted 6-tetrazolyl-THIQ feature a tetrazolyl group at position 6, demonstrating potent PPARγ partial agonist activity . The tetrazolyl group’s acidity (pKa ~4.5–5.5) facilitates ionic interactions with receptor residues, a property absent in the target compound’s neutral pyrazole and furan substituents.

Sulfonyl-substituted THIQ ()

2-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-THIQ replaces the furan-3-carbonyl with a sulfonyl group.

Pharmacological Activity and Receptor Interactions

While direct data on the target compound’s biological activity is unavailable, inferences can be drawn from analogs:

- 5-HT1A Receptor Ligands: The cyclohexanecarboxamido-butyl derivative () highlights the importance of hydrogen-bond donors (e.g., -NH-C(O)-) for 5-HT1A binding. The target compound’s furan carbonyl may act as a hydrogen-bond acceptor, suggesting divergent receptor targets .

- PPARγ Agonists : Tetrazolyl-substituted THIQs () show PPARγ activation, but the target compound’s lack of acidic groups makes similar activity unlikely .

Solubility and Stability

- Hydrochloride Salts : The hydrochloride salt of 4-(1-methyl-1H-pyrazol-4-yl)-THIQ () demonstrates improved aqueous solubility, a strategy applicable to the target compound .

- Crystallization: The cyclohexanecarboxamido-butyl derivative crystallizes in ethanol/acetone mixtures, forming infinite hydrogen-bonded chains . The target compound’s furan may favor alternative crystallization solvents (e.g., DMF, as in ) .

Data Table: Comparative Analysis of THIQ Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.